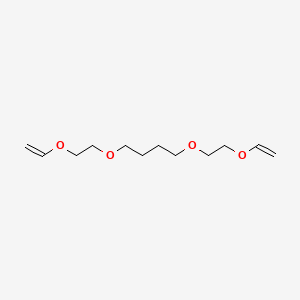
3,6,11,14-Tetraoxahexadeca-1,15-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,11,14-Tetraoxahexadeca-1,15-diene is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes multiple ether linkages and conjugated diene systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,11,14-Tetraoxahexadeca-1,15-diene typically involves the reaction of ethylene glycol derivatives with vinyl ethers under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,11,14-Tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium alkoxides (NaOR) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Ether derivatives with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
3,6,11,14-Tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,6,11,14-Tetraoxahexadeca-1,15-diene involves its interaction with various molecular targets. The conjugated diene system allows it to participate in electrophilic addition reactions, while the ether linkages provide sites for nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12-Tetraoxatetradeca-1,13-diene
- 1,3-Butadiene
- Isoprene
Uniqueness
3,6,11,14-Tetraoxahexadeca-1,15-diene is unique due to its extended ether linkages and conjugated diene system, which provide distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
114166-56-2 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
1,4-bis(2-ethenoxyethoxy)butane |
InChI |
InChI=1S/C12H22O4/c1-3-13-9-11-15-7-5-6-8-16-12-10-14-4-2/h3-4H,1-2,5-12H2 |
InChI-Schlüssel |
ZRMXAFHOQIXYGS-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCOCCCCOCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

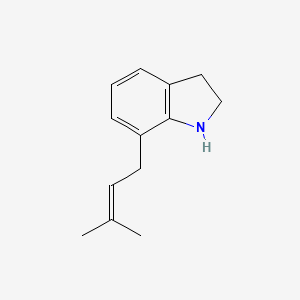

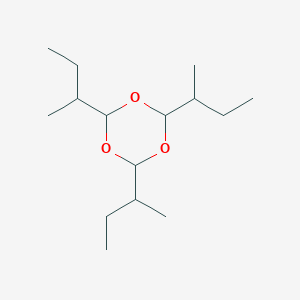
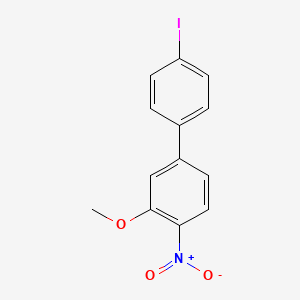
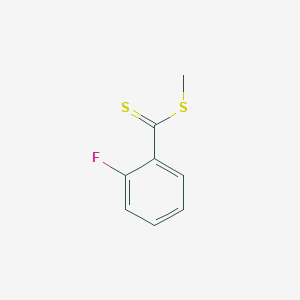


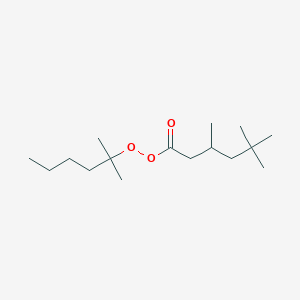
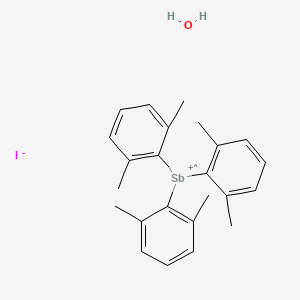

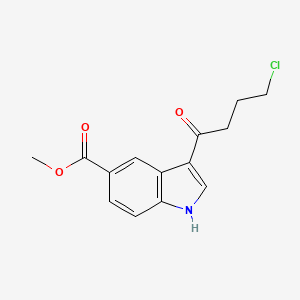
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
